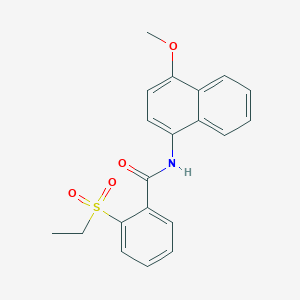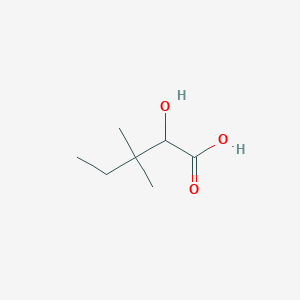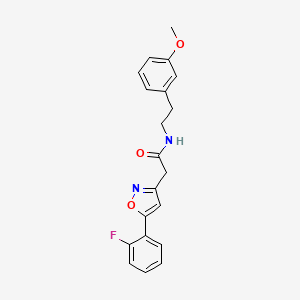
1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, also known as FDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. FDP belongs to the class of isoquinolines and is structurally similar to the natural neurotransmitter dopamine.
Wirkmechanismus
1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one acts as a dopamine D2 receptor agonist, which means it binds to and activates these receptors in the brain. This leads to an increase in dopamine neurotransmission, which is associated with improved mood and cognitive function. 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one can improve cognitive function and memory in animal models of neurodegenerative diseases. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to have neuroprotective effects, which may be due to its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in lab experiments is its high purity, which allows for accurate dosing and reliable results. However, one limitation is that 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is a synthetic compound and may not accurately reflect the effects of natural neurotransmitters in the brain.
Zukünftige Richtungen
There are several potential future directions for research on 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Another direction is to study its potential use as a radiotracer in PET imaging. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one.
Synthesemethoden
1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one can be synthesized through a multistep process that involves the reaction of 6-fluoro-3,4-dihydroisoquinoline with propargyl bromide, followed by oxidation of the resulting propargylic alcohol with Jones reagent. This method yields 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been studied for its potential therapeutic properties in various scientific research applications. It has shown promising results in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's, as well as in the treatment of depression and anxiety disorders. 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
Eigenschaften
IUPAC Name |
1-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-2-12(15)14-6-5-9-7-11(13)4-3-10(9)8-14/h2-4,7H,1,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBIQWTZXNPTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

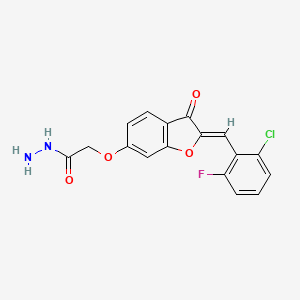
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2470744.png)
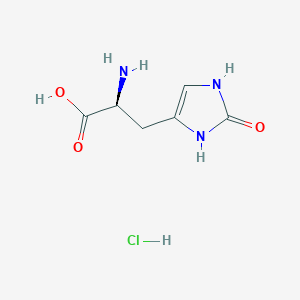

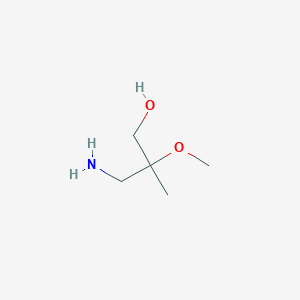
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2470748.png)
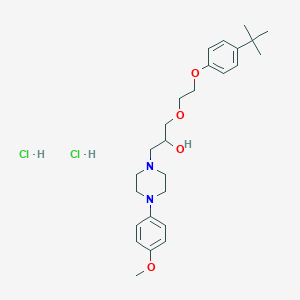
![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2470752.png)
![8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2470755.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine](/img/structure/B2470756.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2470759.png)
